molecular formula C9H9F3N2O4S B2818676 N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline CAS No. 1579-87-9

N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline

Cat. No. B2818676
CAS RN: 1579-87-9
M. Wt: 298.24
InChI Key: GRMROGBILXDRPV-UHFFFAOYSA-N
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Description

N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline (ENFSA) is an aniline derivative that is widely used in various scientific research applications. It is a versatile compound that is used for a variety of purposes including synthesis, biochemical studies, and lab experiments. ENFSA has a wide range of applications due to its unique chemical structure and properties.

Scientific Research Applications

1. Methodology in Organic Chemistry

N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline and its derivatives are significant in organic chemistry, particularly in the synthesis of amino acids and peptides. For instance, a study demonstrated an efficient one-pot preparation of N-ethyl-N-4-nitrophenylsulfonyl (nosyl) amino acid methyl esters, which are vital for solution-phase peptide synthesis (Belsito et al., 2010).

2. Analyzing Reaction Mechanisms

This compound is also used to understand specific chemical reaction mechanisms. For example, a study explored the nitrosation of N,N-dialkyl aromatic amines, providing insights into the behavior of N-alkyl-N-cyclopropylanilines, including N-ethyl derivatives, in various reactions (Loeppky & Elomari, 2000).

3. Nuclear Fuel Cycle Applications

In the field of nuclear engineering, derivatives of this compound are studied for their hydrodynamic properties in extraction systems, which is crucial for the final stages of the nuclear fuel cycle (Belova et al., 2019).

4. Novel Amino Acid Synthesis

The compound is instrumental in synthesizing novel nonproteinogenic amino acids, providing new avenues in biochemical research and drug development (Monteiro et al., 2010).

5. Investigating Intramolecular Reactions

It plays a role in studying intramolecular reactions, such as cyclization processes in organic synthesis, leading to the development of new synthetic methods and compounds (Austin & Ridd, 1993).

6. Exploring Neighboring Group Participation

Research involving N-ethyl derivatives contributes to understanding neighboring group participation in deamination reactions, a key concept in synthetic chemistry (Koga, Wu & Yamada, 1972).

properties

IUPAC Name

N-ethyl-2-nitro-4-(trifluoromethylsulfonyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O4S/c1-2-13-7-4-3-6(5-8(7)14(15)16)19(17,18)9(10,11)12/h3-5,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMROGBILXDRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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